N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide
CAS No.:
Cat. No.: VC14994233
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O2/c27-22-14-19(16-26(22)13-11-17-6-2-1-3-7-17)23(28)24-12-10-18-15-25-21-9-5-4-8-20(18)21/h1-9,15,19,25H,10-14,16H2,(H,24,28) |
| Standard InChI Key | VLNGKVIUQVVTRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide is a complex organic compound featuring a unique combination of structural elements, including an indole moiety, a pyrrolidine ring, and a phenethyl group. This compound is of interest due to its potential biological activity and pharmacological properties.
Structural Features
The compound's molecular formula is C20H22N2O3, with a molecular weight of approximately 350.4 g/mol. Its structure includes an indole group attached to an ethyl chain, which is further connected to a pyrrolidinecarboxamide functional group. The indole moiety, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is known for its presence in various biologically active compounds.
Synthesis Methods
The synthesis of N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide can be achieved through several methods, although specific detailed protocols are not widely documented in the literature. Generally, such compounds are synthesized using reactions typical of amides and indoles, such as the Vilsmeier-Haack formylation and subsequent modifications to introduce the necessary functional groups.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Hydroxyindole | C8H9NO | Simple indole derivative with serotonin activity |
| 1-Methylpyrrole | C4H7N | Contains a pyrrole ring but lacks the indole structure |
| Indomethacin | C19H16ClNO4 | Anti-inflammatory drug with an indole structure |
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